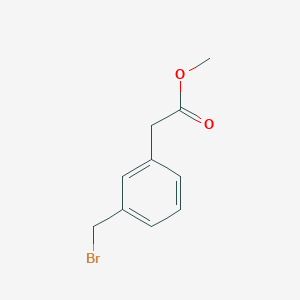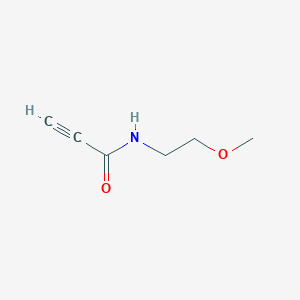![molecular formula C15H12O2 B3045362 1,2-Propanedione, 1-[1,1'-biphenyl]-4-yl- CAS No. 10557-19-4](/img/structure/B3045362.png)
1,2-Propanedione, 1-[1,1'-biphenyl]-4-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- is a chemical compound with the molecular formula C15H12O2. It is an α-diketone that consists of a propane backbone with keto substituents at positions 1 and 2, and a biphenyl group attached at position 1. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5-C6H5} + \text{CH3COCl} \xrightarrow{\text{AlCl3}} \text{C6H5-C6H4-COCH3} ]
Another method involves the oxidation of 1-phenyl-1,2-propanediol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In industrial settings, the production of 1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the diketone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols, diols
Substitution: Halogenated biphenyls, substituted diketones
Aplicaciones Científicas De Investigación
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, polymers, and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include oxidative stress, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- can be compared with other similar compounds such as:
1-Phenyl-1,2-propanedione: Similar structure but lacks the biphenyl group.
Benzil (1,2-diphenylethane-1,2-dione): Contains two phenyl groups but no biphenyl moiety.
Acetylbenzoyl: A simpler structure with only one phenyl group.
The uniqueness of 1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- lies in its biphenyl group, which imparts distinct chemical and physical properties, making it valuable in specific applications.
Propiedades
Número CAS |
10557-19-4 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
1-(4-phenylphenyl)propane-1,2-dione |
InChI |
InChI=1S/C15H12O2/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
ABGGLWZBRNDCNK-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione](/img/structure/B3045280.png)


![Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-](/img/structure/B3045283.png)
![3-Oxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3045284.png)


![3',6'-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B3045289.png)






